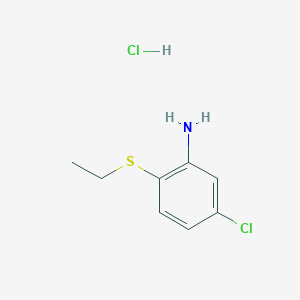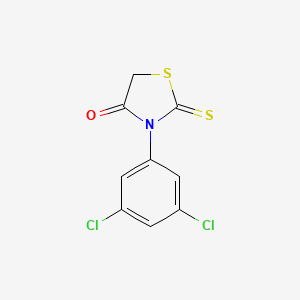
2-Tert-butylazepane oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Tert-butylazepane oxalate is a chemical compound with the molecular formula C12H23NO4 and a molecular weight of 245.32 . It is used in pharmaceutical testing .
Synthesis Analysis
The synthesis of monoalkyl oxalates, which includes this compound, is a significant process due to their application in the creation of various classes of compounds . The synthesis methods are limited due to the difficulty in synthesizing them, and the methods reported so far often involve the use of organic solvents and toxic reagents .Chemical Reactions Analysis
The chemical reactions involving oxalate, a component of this compound, are complex and diverse . Oxalate can react with other compounds in a variety of ways, including through titration methods, which involve the reaction of the compound with a titrant . Oxalate can also be degraded enzymatically with oxalate oxidase, producing hydrogen peroxide .科学的研究の応用
Aryl Oxalate Derivatives for Generating Phenoxyl Radicals Aryl oxalate derivatives, such as aryloxy oxalyl chlorides, aryloxy oxalyl tert-butyl peroxides, and diaryl oxalates, are used for generating phenoxyl-based radicals in both solution and rigid matrix conditions. Specifically, aryloxy oxalyl tert-butyl peroxides can decompose at 60-85°C to yield phenols, making them useful thermal precursors for aryloxyl radicals (Lahti et al., 1996).
Formation of Tertiary Carbon Radicals Research has explored using tert-alkyl N-phthalimidoyl oxalates, which can be generated from tertiary alcohols, to form nucleophilic tertiary carbon radicals. This process, involving visible-light photocatalysis, can be useful in fragment coupling reactions and constructing new quaternary carbons (Lackner et al., 2015).
Butoxycarbonylation Reagent for Amines and Phenols The compound 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline is used as a tert-butoxycarbonylation reagent. This compound demonstrates high efficiency in chemoselective reactions involving aromatic and aliphatic amine hydrochlorides and phenols (Ouchi et al., 2002).
Antioxidant Defense System Response In biological research, tert-butyl compounds have been used to study the response of the antioxidant defense system. For instance, tert-butyl hydroperoxide has been used to assess cellular stress responses in human hepatoma cells (Alía et al., 2005).
Electrophilic Metabolite Research in Nrf2 Activation Tert-butylbenzoquinone, an electrophilic metabolite derived from butylated hydroxyanisole, is studied for its role in activating Nrf2, a transcription factor involved in response to oxidative or electrophilic stress. This research explores the electrophilic modification of Keap1 rather than ROS formation (Abiko et al., 2011).
Synthesis of β-Adrenergic Blocking Agents Research has involved the synthesis of 1-tert-butylamino-3-(2-isopropyl-5-methyl-phenoxy)-propan-2-ol oxalate for potential use as a β-adrenergic blocking agent. This compound shows promise in pharmacological evaluations using mouse ECG and isolated rat uterus models (Jindal et al., 2003).
Chiral Auxiliary in Organic Synthesis The use of tert-butyl compounds as chiral auxiliaries in organic synthesis has been explored. For instance, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate has been used for the preparation of enantiomerically pure compounds, showing effectiveness in a range of organic transformations (Studer et al., 1995).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-tert-butylazepane;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N.C2H2O4/c1-10(2,3)9-7-5-4-6-8-11-9;3-1(4)2(5)6/h9,11H,4-8H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGSDAFLQYZMHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCCCCN1.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
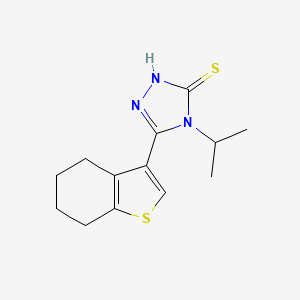
![[(1h-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid dihydrochloride](/img/structure/B1318429.png)

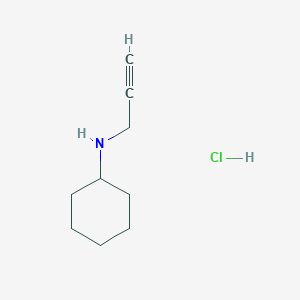
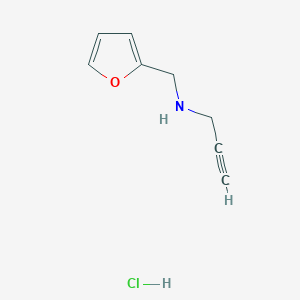


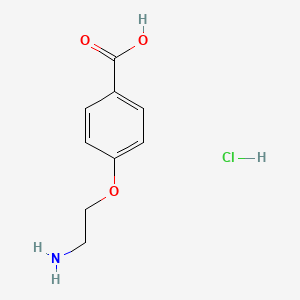
![(2-Fluoro-benzyl)-[2-(1H-indol-3-YL)-ethyl]-amine oxalate](/img/structure/B1318460.png)
![3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1318472.png)
